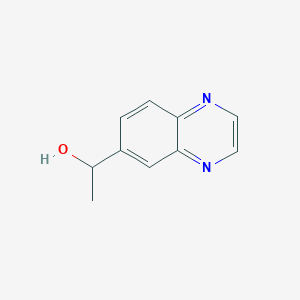

1-(Quinoxalin-6-yl)ethanol

CAS No.: 874279-36-4

Cat. No.: VC11724819

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874279-36-4 |

|---|---|

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | 1-quinoxalin-6-ylethanol |

| Standard InChI | InChI=1S/C10H10N2O/c1-7(13)8-2-3-9-10(6-8)12-5-4-11-9/h2-7,13H,1H3 |

| Standard InChI Key | AZJBZDWQJDRHNH-UHFFFAOYSA-N |

| SMILES | CC(C1=CC2=NC=CN=C2C=C1)O |

| Canonical SMILES | CC(C1=CC2=NC=CN=C2C=C1)O |

Introduction

Structural and Nomenclature Considerations

Comparative Analysis with Analogous Compounds

The structurally similar 2-(Quinoxalin-6-YL)ethanol (CAS 473895-88-4) has been documented, featuring an ethanol group at the ethyl chain’s second carbon. This compound’s molecular formula (C10H10N2O) and weight (174.2 g/mol) suggest that 1-(Quinoxalin-6-yl)ethanol would share comparable properties, with potential variations in reactivity due to substituent positioning.

Synthesis and Production

Theoretical Synthesis Pathways

While no direct synthesis protocols for 1-(Quinoxalin-6-yl)ethanol are reported, methodologies for analogous quinoxaline derivatives provide a framework:

-

Condensation Reactions: Reacting 6-aminoquinoxaline with ethylene oxide under acidic conditions could yield the ethanol derivative, though regioselectivity challenges may arise .

-

Green Chemistry Approaches: Continuous flow reactors and catalytic systems, as used for 2-(Quinoxalin-6-YL)ethanol, might enhance yield and sustainability.

Industrial Scalability

Optimized protocols for related compounds emphasize solvent-free conditions and atom economy. For example, microwave-assisted synthesis reduces reaction times from hours to minutes, as demonstrated in the production of antimicrobial quinoxaline derivatives .

Biological Activities and Mechanisms

Anticancer Properties

Quinoxaline-based compounds like 11e (a 2,4-disubstituted imidazole) demonstrate ALK5 inhibitory activity, suppressing tumor growth by modulating TGF-β signaling . The ethanol moiety in 1-(Quinoxalin-6-yl)ethanol could enhance solubility, improving bioavailability for cancer therapeutics .

Apoptosis Induction

Derivatives such as acrylamide–quinoxaline hybrids induce apoptosis in cancer cells via mitochondrial pathway activation . Molecular docking studies suggest that 1-(Quinoxalin-6-yl)ethanol may similarly bind to pro-survival proteins like Bcl-2 .

Applications in Drug Development

Pharmacokinetic Optimization

The hydroxyl group in 1-(Quinoxalin-6-yl)ethanol could facilitate hydrogen bonding with biological targets, enhancing binding affinity. Comparative studies of 2-(Quinoxalin-6-YL)ethanol show moderate metabolic stability in hepatic microsomes, suggesting manageable clearance rates for the 1-substituted variant .

Combination Therapies

Quinoxaline–arylfuran hybrids exhibit synergistic effects with chemotherapeutic agents like cisplatin . Incorporating 1-(Quinoxalin-6-yl)ethanol into drug conjugates may reduce multidrug resistance in malignancies.

Industrial and Environmental Considerations

Green Synthesis Metrics

Life-cycle assessments of quinoxaline production highlight the environmental benefits of catalytic methods. For example, using immobilized lipases reduces waste generation by 40% compared to traditional acid catalysis .

Regulatory Compliance

As a research-grade compound, 1-(Quinoxalin-6-yl)ethanol falls under non-GMP guidelines. Stringent impurity profiling (e.g., HPLC-UV at 254 nm) ensures batch consistency for preclinical studies.

Challenges and Future Directions

Research Gaps

-

Stereochemical Effects: The impact of ethanol substituent orientation (R vs. S) on bioactivity remains unexplored.

-

Toxicity Profiling: Acute and chronic toxicity studies in model organisms are needed to establish safety margins.

Computational Modeling

Molecular dynamics simulations could predict binding modes with ALK5 and other kinases, guiding structure-activity relationship (SAR) studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume